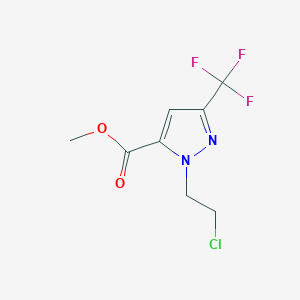

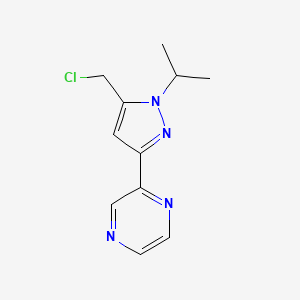

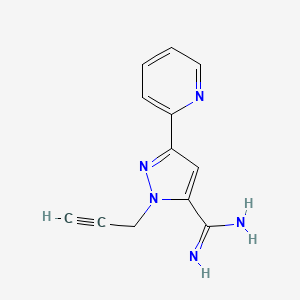

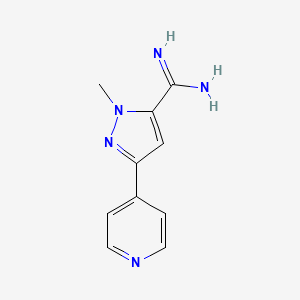

![molecular formula C11H14N4O B1481593 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-53-4](/img/structure/B1481593.png)

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

説明

The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a type of imidazo[1,2-b]pyrazole-7-carboxamide . It has been tested for cytotoxic activity against various leukemia cell lines, including Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .

Molecular Structure Analysis

The molecular structure of “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” has been confirmed by 1H NMR, 13C NMR, and HRMS analyses .科学的研究の応用

Acute Myeloid Leukemia (AML) Treatment

This compound has been studied for its potential to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in AML. The treatment with this derivative leads to ERK phosphorylation, an early survival response, followed by an increase in Bcl-xlbright and pAktbright cells, indicating a pathway towards cellular differentiation .

Myeloid-Derived Suppressor Cells (MDSCs)

Similar to its effects on AML, the compound has been shown to affect MDSCs. By inducing Vav1 and the AP-1 complex, it elevates FOS, JUN, JUNB, and JUND, which are drivers of cellular differentiation. This suggests a potential application in modulating the immune response in cancer therapy .

Cytotoxic Activity Against Leukemia Cell Lines

The compound has demonstrated cytotoxic activity against a range of leukemia cell lines, including HL-60, THP-1, MOLT-4, MV-4-11, and K-562. It hampers the viability of these cells with varying potency, indicating its potential as a broad-spectrum anti-leukemic agent .

Induction of Apoptosis in Cancer Cells

Research has shown that this derivative can induce apoptosis in human leukemia cells at nanomolar concentrations. This is significant because it suggests that the compound can be effective at very low doses, which could potentially reduce side effects in therapeutic applications .

Toxicogenomic Study

A toxicogenomic study of the compound on sensitive leukemia cells revealed altered expression of sixteen genes. This indicates that the compound affects gene expression, which could be leveraged for targeted cancer therapies .

Differentiation-Coupled Apoptosis

The compound induces differentiation-coupled apoptosis, a process where cancer cells are driven to mature into a non-dividing state before undergoing apoptosis. This approach could be particularly useful for treating cancers that are resistant to traditional apoptosis-inducing agents .

作用機序

Target of Action

It is known that pyrazole derivatives have historically been invaluable as a source of therapeutic agents . They have been reported to exhibit a wide range of drug-like properties and physiological and pharmacological activities .

Mode of Action

Pyrazole derivatives have been shown to exhibit various modes of action depending on their specific structure and the biological target they interact with .

Biochemical Pathways

It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall therapeutic efficacy .

Result of Action

It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .

Action Environment

It is known that environmental factors can greatly influence the action and efficacy of a compound .

特性

IUPAC Name |

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMCIFWAOZQFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。